molecular formula C15H19Cl2FN4 B1402654 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361118-68-4

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1402654
CAS No.: 1361118-68-4
M. Wt: 345.2 g/mol
InChI Key: VQAIYVPIGLJOAC-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a fluorophenyl group and a piperidinyl group, making it a molecule of interest for researchers studying its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine core.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a reductive amination reaction, where a piperidine derivative reacts with an aldehyde or ketone intermediate of the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods such as chromatography, and the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine core or the phenyl ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Pharmacology: Researchers investigate its interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action and therapeutic potential.

    Chemical Biology: The compound is used as a tool to probe biological pathways and study the effects of specific molecular modifications on biological activity.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride: Similar structure with a chlorine atom instead of a fluorine atom.

    5-(3-Methylphenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to its analogs.

Properties

IUPAC Name

5-(3-fluorophenyl)-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4.2ClH/c16-12-5-1-3-10(7-12)13-9-19-15(17)20-14(13)11-4-2-6-18-8-11;;/h1,3,5,7,9,11,18H,2,4,6,8H2,(H2,17,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAIYVPIGLJOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NC=C2C3=CC(=CC=C3)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
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5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 3
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 4
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 5
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

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